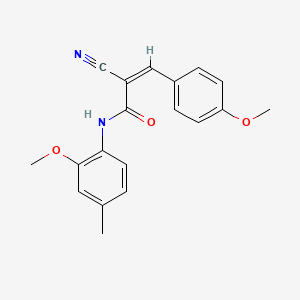

(2Z)-2-氰基-N-(2-甲氧基-4-甲基苯基)-3-(4-甲氧基苯基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a type of Schiff base . Schiff bases are compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . They are usually formed by the condensation of an aldehyde or ketone with a primary amine .

Synthesis Analysis

A similar compound, 2-methoxy-4-(((4-methoxyphenyl)imino)methyl)phenol, could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . The synthesis of the Schiff base compound by the stirrer method lasts for 30 minutes .Molecular Structure Analysis

The product compound is a greenish-gray solid . FTIR results showed that there was a typical uptake of the imine groups at 1590-1591 cm-1 . GC-MS results showed a single peak at the retention time of 44.171 minutes with a molecular ion at m/z 257 indicating the product compound’s relative molecular mass (Mr) . The 1HNMR characterization showed a singlet imine proton typical signal at a chemical shift of 8.42 ppm (1H, s) .Chemical Reactions Analysis

The synthesis of the Schiff base compound involves the condensation of an aldehyde or ketone with a primary amine .Physical And Chemical Properties Analysis

The product compound is a greenish-gray solid . The melting point ranges from 128-130 °C . It is slightly soluble in water and completely soluble in NaOH .科学研究应用

腐蚀抑制

Abu-Rayyan 等人(2022 年)进行的一项研究探讨了丙烯酰胺衍生物在硝酸溶液中用作铜的腐蚀抑制剂。包括与所讨论化合物相似的化合物在内的衍生物在减少腐蚀方面显示出有效性,表明在保护金属免受腐蚀性环境方面具有潜在应用。这项研究突出了这些化合物的混合型抑制剂特性以及它们在吸附行为中对朗缪尔等温线的遵守 (Abu-Rayyan 等人,2022 年)。

光学特性和荧光

Qing-bao Song 等人(2015 年)的工作合成了 3-芳基-2-氰基丙烯酰胺衍生物,包括与指定化学物质相似的结构,以研究其光学特性。由于其独特的堆叠模式,这些化合物表现出独特的荧光特性。这项研究提供了有关分子结构的改性如何影响丙烯酰胺衍生物的光学行为的见解,表明在材料科学中具有潜在应用,特别是在荧光材料的开发中 (Qing-bao Song 等人,2015 年)。

药物合成和细胞毒性

Hassan 等人(2014 年)的研究涉及合成和表征新的丙烯酰胺衍生物,以评估其对艾氏腹水癌细胞的细胞毒性。该研究说明了丙烯酰胺衍生物在药物化学中的潜力,特别是在开发具有特定生物活性的新药化合物方面 (Hassan 等人,2014 年)。

除草剂活性

Wang 等人(2004 年)合成了一系列丙烯酰胺衍生物以评估其除草剂活性。这些化合物,包括与 (2Z)-2-氰基-N-(2-甲氧基-4-甲基苯基)-3-(4-甲氧基苯基)丙烯酰胺相似的结构,表现出显着的除草剂特性。这项研究强调了此类化合物作为新型除草剂在农业科学中的潜在用途 (Wang 等人,2004 年)。

属性

IUPAC Name |

(Z)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-13-4-9-17(18(10-13)24-3)21-19(22)15(12-20)11-14-5-7-16(23-2)8-6-14/h4-11H,1-3H3,(H,21,22)/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDWPZUXPFCMJT-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713285.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2713286.png)

![6-Benzyl-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2713288.png)

![2-Chloro-N-pyrazolo[1,5-a]pyridin-7-ylacetamide](/img/structure/B2713293.png)

![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2713295.png)

![N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2713296.png)